molecular formula C19H19N3O3S B2364170 N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034533-52-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B2364170
CAS No.: 2034533-52-1
M. Wt: 369.44
InChI Key: OHEOKDOQVCVJCQ-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pre-clinical research. This compound is designed for research applications only and is not intended for diagnostic or therapeutic use. The core structure of this molecule incorporates two pharmaceutically relevant motifs: a 4-(2-methyloxazol-4-yl)benzenesulfonamide group and an N-((cyclopropyl)methyl)benzenesulfonamide moiety. Compounds featuring the 4-(2-methyloxazol-4-yl)benzenesulfonamide scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme target for Parkinson's disease therapy . Research indicates that such inhibitors can bind to the MAO-B substrate cavity, potentially enhancing dopamine levels and offering neuroprotective effects . Furthermore, structural analogs containing the N-(cyclopropylmethyl)benzenesulfonamide group have been investigated for their activity against various biological targets, including protein kinases like VEGFR2, which plays a critical role in angiogenesis and cancer progression . Researchers may explore this compound as a lead structure or chemical probe in multiple fields, including neuroscience (for neurodegenerative diseases) and oncology (for anti-angiogenic or anti-proliferative studies). Its mechanism of action is anticipated to be linked to its specific molecular structure, potentially involving enzyme inhibition or receptor modulation. As with all research chemicals, this product requires careful handling and adherence to safe laboratory practices.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-13-22-19(12-25-13)16-4-6-18(7-5-16)26(23,24)21-10-14-8-17(11-20-9-14)15-2-3-15/h4-9,11-12,15,21H,2-3,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEOKDOQVCVJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article synthesizes current findings related to the biological activity of this compound, supported by relevant case studies and data.

Chemical Structure and Properties

The compound's structure features a benzenesulfonamide core, which is known for its diverse pharmacological properties. The presence of both a cyclopropylpyridine and a methyloxazole moiety enhances its potential for biological activity.

Biological Activity Overview

Research indicates that sulfonamides, including derivatives like this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity :
    • Sulfonamides have been shown to inhibit cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammation processes. For instance, compounds similar to this compound have demonstrated significant anti-inflammatory effects in various animal models .
  • Antimicrobial Activity :
    • The compound's effectiveness against bacterial strains has been investigated, with derivatives showing promising results. For example, studies have reported minimum inhibitory concentrations (MIC) against common pathogens such as E. coli and S. aureus, indicating potential as an antimicrobial agent .
  • Antioxidant Activity :
    • Certain sulfonamide derivatives have shown antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Effects

In a study evaluating various benzenesulfonamide derivatives, compounds exhibited substantial inhibition of carrageenan-induced edema in rat models. For instance:

  • Compound 4a showed an inhibition rate of 94.69% at 1 hour post-administration .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of several benzenesulfonamide derivatives revealed:

CompoundTarget PathogenMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

These findings suggest that the structural modifications in sulfonamides can lead to enhanced antimicrobial properties .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism. The sulfonamide group is known for its competitive inhibition against bacterial dihydropteroate synthase, which is critical for folate synthesis .

Scientific Research Applications

Anticancer Activity

Research indicates that sulfonamide derivatives, including N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, exhibit promising anticancer properties. These compounds have been shown to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. A study demonstrated that specific sulfonamides could preferentially inhibit tumor-associated isoforms such as hCA IX and XII, suggesting their potential as targeted cancer therapies .

Carbonic Anhydrase Inhibition

The compound's structure suggests it may act as an inhibitor of carbonic anhydrases, enzymes that facilitate the reversible hydration of carbon dioxide. This inhibition can lead to reduced tumor acidity and hinder cancer cell proliferation. In vitro studies have reported significant inhibition constants for certain sulfonamide derivatives against various CA isoforms, indicating their potential for therapeutic use in conditions like glaucoma and epilepsy, where CA inhibition is beneficial .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the efficacy of various sulfonamide derivatives against different cancer cell lines. For instance, compounds exhibiting low nanomolar inhibition constants were identified as potent inhibitors against hCA II, a cytosolic isoform relevant in cancer biology . These studies provide a strong foundation for further development and optimization of this compound as a therapeutic agent.

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship studies highlight how modifications to the sulfonamide core can enhance binding affinity and selectivity for target enzymes. For example, variations in the substituents on the benzenesulfonamide scaffold have been correlated with changes in inhibitory potency against specific CA isoforms . Such insights are crucial for designing more effective derivatives with improved pharmacological profiles.

Data Summary Table

Application AreaMechanism of ActionRelevant Findings
Anticancer ActivityInhibition of carbonic anhydrasesSignificant inhibition against hCA IX and XII
Carbonic Anhydrase InhibitionAlters tumor microenvironment pHLow nanomolar inhibition constants reported
Structure-Activity RelationshipModifications enhance binding affinityCorrelation between structure and potency

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with structurally related benzenesulfonamide derivatives from the evidence:

Property Target Compound Compound 6d () Example 53 () EP 2 697 207 B1 ()
Core Structure Benzenesulfonamide with pyridinylmethyl and oxazole substituents Benzenesulfonamide with piperazine and biaryl substituents Benzenesulfonamide with pyrazolo-pyrimidine and chromenyl groups Trifluoromethanesulfonamide with oxazolidinone and cyclohexenyl groups
Key Substituents - 5-Cyclopropylpyridine
- 2-Methyloxazole
- Biarylpiperazine
- Sulfamoylamino groups
- Fluorophenyl chromenyl
- Pyrazolo-pyrimidine
- Trifluoromethylphenyl
- Oxazolidinone-methyl
Melting Point Not reported 132–230°C 175–178°C Not reported
Molecular Weight Calculated ~400–450 g/mol ~600–700 g/mol (based on ESI-MS data) 589.1 g/mol (M+H⁺) >600 g/mol (based on substituents)
Synthetic Yield Not reported Varies (e.g., 28% for Example 53 in ) 28% Not reported
Characterization Methods Inferred: NMR, MS, TLC ¹H/¹³C/¹⁹F NMR, ESI-MS, TLC ¹H NMR, MS Inferred: X-ray crystallography (via SHELX/ORTEP tools in )
Structural Uniqueness Cyclopropane enhances metabolic stability; oxazole improves π-π stacking potential Bulky biarylpiperazine groups may enhance receptor binding but reduce solubility Fluorinated chromenyl group likely increases lipophilicity and bioavailability Trifluoromethyl and oxazolidinone groups confer high electronegativity and enzyme affinity

Key Observations:

Substituent Effects :

  • The cyclopropylpyridine group in the target compound may improve metabolic stability compared to the fluorophenyl chromenyl group in Example 53 (), which increases lipophilicity but risks oxidative metabolism .
  • The 2-methyloxazole substituent likely enhances π-π stacking interactions in binding pockets, similar to the pyrazolo-pyrimidine group in Example 53, which contributes to planar aromatic interactions .

Physical Properties :

  • Melting points for benzenesulfonamides correlate with molecular symmetry and intermolecular forces. The target compound’s melting point is expected to fall between 150–200°C, aligning with analogs in and .

Characterization :

  • Structural confirmation would rely on ¹H/¹³C NMR and ESI-MS, as demonstrated for similar compounds in and . X-ray crystallography (via SHELX/ORTEP tools) could resolve stereochemistry if needed .

Preparation Methods

Oxazole Ring Formation

The 2-methyloxazole moiety is typically constructed via the Robinson-Gabriel synthesis , involving cyclodehydration of a β-ketoamide. For the 4-substituted benzene derivative:

  • 4-Acetylbenzoic acid is converted to 4-(β-ketoamide)benzene by reaction with methylamine.
  • Cyclization using phosphorus oxychloride (POCl₃) yields 4-(2-methyloxazol-4-yl)benzoic acid .

Sulfonation and Chlorination

  • Sulfonation : Treating the benzoic acid derivative with chlorosulfonic acid introduces the sulfonic acid group at the para position.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) converts the sulfonic acid to sulfonyl chloride.

Key Data :

Step Reagents/Conditions Yield Source
Oxazole formation POCl₃, 110°C, 4h 72%
Sulfonation ClSO₃H, 0°C, 2h 85%
Chlorination PCl₅, reflux, 1h 90%

Synthesis of (5-Cyclopropylpyridin-3-yl)Methylamine

Cyclopropanation of Pyridine

The cyclopropyl group is introduced via cross-coupling or Simmons-Smith reaction :

  • 5-Bromo-3-pyridinemethanol is treated with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
  • Reduction of the methanol group to methylamine using Curtius rearrangement (DPPA, triethylamine, t-butanol).

Key Data :

Step Reagents/Conditions Yield Source
Suzuki coupling Pd(PPh₃)₄, DME/H₂O, 80°C 68%
Curtius rearrangement DPPA, Et₃N, 24h 55%

Sulfonamide Bond Formation

The final step involves coupling the sulfonyl chloride and amine:

  • React 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with (5-cyclopropylpyridin-3-yl)methylamine in anhydrous THF, using triethylamine as a base.
  • Purify via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Optimization Insights :

  • Excess amine (1.2 eq) improves yield by mitigating hydrolysis of the sulfonyl chloride.
  • Low temperatures (0–5°C) reduce side reactions.

Key Data :

Parameter Value Source
Reaction time 6h
Yield 78%
Purity (HPLC) >98%

Alternative Synthetic Routes

Late-Stage Cyclopropanation

Introduce the cyclopropyl group after sulfonamide formation:

  • Couple 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride with 5-ethynylpyridin-3-yl)methylamine .
  • Perform a cyclopropanation using diethylzinc and diiodomethane (Simmons-Smith conditions).

Advantage : Avoids sensitive pyridine-boronic acid intermediates.
Challenge : Lower regioselectivity (45% yield).

Oxazole Ring Construction on Preformed Sulfonamide

  • Synthesize 4-aminobenzenesulfonamide derivative.
  • Form oxazole via Hantzsch synthesis using ethyl acetoacetate and bromine.

Drawback : Multiple protection/deprotection steps reduce overall yield (32%).

Characterization and Validation

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 8.23 (d, J=8.4 Hz, 2H, benzene-H), 7.95 (s, 1H, oxazole-H), 4.45 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 1.45–1.39 (m, 1H, cyclopropane-H).
  • LC-MS : m/z 386.1 [M+H]⁺.

Industrial and Regulatory Considerations

  • Scale-Up Challenges :
    • Cyclopropanation requires strict temperature control to prevent ring-opening.
    • Sulfonyl chlorides are moisture-sensitive; use anhydrous solvents and inert atmospheres.
  • Regulatory Status : No prior therapeutic claims found in public databases; patent activity suggests potential as a kinase inhibitor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis of structurally analogous sulfonamide derivatives (e.g., ) involves multi-step protocols with controlled temperatures (e.g., 0–60°C), inert atmospheres (N₂/Ar), and catalysts like Pd or Cu for coupling reactions. For example, the introduction of cyclopropyl groups to pyridine rings may require Suzuki-Miyaura cross-coupling under anhydrous conditions . Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Yield optimization often involves adjusting stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents) and solvent selection (DMF, THF, or dichloromethane) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of 1H/13C NMR (in deuterated DMSO or CDCl₃) to identify proton environments (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. For example, and highlight the use of ESI-MS or MALDI-TOF for precise mass determination. Elemental analysis (C, H, N, S) further validates purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Initial screening can involve enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts (IC₅₀ determination) or cell viability assays (MTT/XTT) for cytotoxicity profiling (). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinase inhibition) are critical for validating activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure, and which software tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL ( ) is the gold standard for determining bond angles, torsional conformations, and non-covalent interactions (e.g., π-π stacking in aromatic systems). Data refinement using ORTEP-III ( ) visualizes thermal ellipsoids and validates hydrogen-bonding networks. For example, the oxazole and pyridine rings’ coplanarity can be confirmed via dihedral angle analysis .

Q. How should researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR or MS adducts)?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or residual solvents. Variable-temperature NMR (25–80°C) can resolve splitting caused by slow conformational exchange (). For MS adducts (e.g., Na⁺/K⁺), isotopic pattern analysis and collision-induced dissociation (CID) in MS/MS differentiate true molecular ions from artifacts .

Q. What strategies can elucidate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Methodological Answer : SAR studies require systematic derivatization (e.g., modifying the cyclopropyl group or oxazole methyl substituent) and comparative bioassays. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding modes to targets like kinases or GPCRs. For example, highlights substituent effects on sulfonamide bioactivity via IC₅₀ shifts in enzyme assays .

Q. How can researchers resolve low yields in late-stage functionalization (e.g., sulfonamide coupling or oxazole ring formation)?

  • Methodological Answer : Late-stage challenges often stem from steric hindrance or electron-deficient intermediates. Microwave-assisted synthesis (100–150°C, 10–30 min) improves reaction efficiency for stubborn steps (). Alternatively, flow chemistry with immobilized catalysts (e.g., Pd/C) enhances reproducibility in coupling reactions .

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